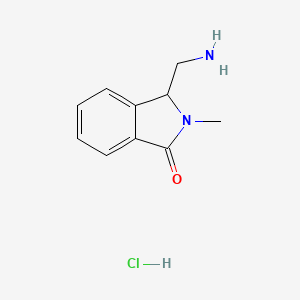
3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of isoindoline, which is a heterocyclic organic compound. The structure suggests that it might have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines . For example, amines can react with carbonyl compounds to form imines .Molecular Structure Analysis
The molecular structure of this compound would likely include a 2,3-dihydro-1H-isoindol-1-one core, with an aminomethyl (–CH2NH2) group at the 3-position and a methyl (–CH3) group at the 2-position .Chemical Reactions Analysis
Amines, such as the aminomethyl group in this compound, are generally good nucleophiles and can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, similar compounds like aminomethylphenylboronic acid are solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- A study by Couture et al. (1997) focused on the synthesis of 3-(alkyl and aryl)methylene-2,3-dihydro-1H-isoindol-1-one derivatives via a one-pot reaction. This research highlights the compound's relevance in chemical synthesis processes, particularly in forming structurally similar derivatives that could have diverse applications in materials science, pharmaceuticals, and organic chemistry (Couture, Deniau, & Grandclaudon, 1997).
Corrosion Inhibition
- Research by Gupta et al. (2017) on the development of new phosphonate-based corrosion inhibitors for mild steel in hydrochloric acid demonstrates the potential application of similar compounds in industrial processes. Although not directly about the specified compound, this study underscores the relevance of structurally related compounds in creating effective corrosion inhibitors, which could be critical in industrial maintenance and longevity (Gupta et al., 2017).
Aminomethylation Reactions
- Aminomethylation, a key reaction in organic synthesis involving the introduction of an aminomethyl group into molecules, has wide-ranging implications in drug development, synthesis of complex molecules, and material science. Studies like those conducted by Mastalir et al. (2017), which explored manganese-catalyzed aminomethylation of aromatic compounds using methanol as a sustainable C1 building block, illustrate the importance of understanding and manipulating compounds like 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride in green chemistry and sustainable processes (Mastalir et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-12-9(6-11)7-4-2-3-5-8(7)10(12)13;/h2-5,9H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCGPVYSOXKWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=CC=CC=C2C1=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2834672.png)
![3-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2834673.png)
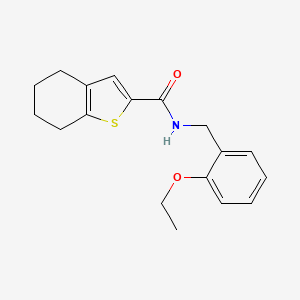
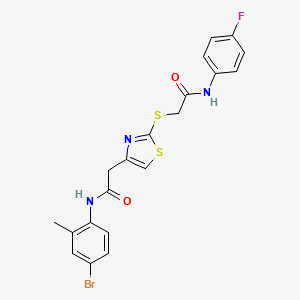
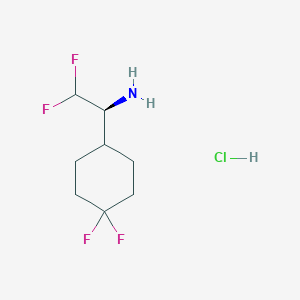
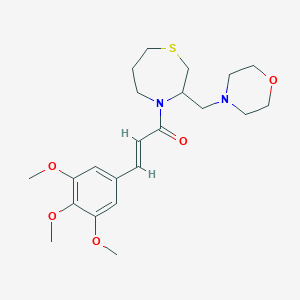
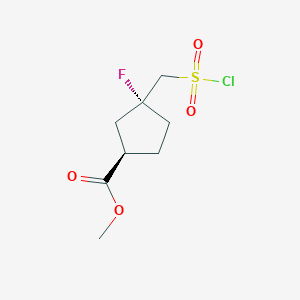
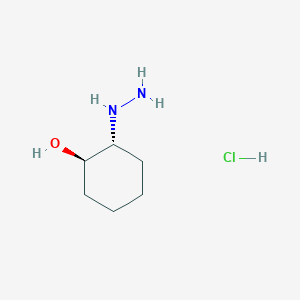
![N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2834688.png)
![N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834689.png)
![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2834690.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2834691.png)
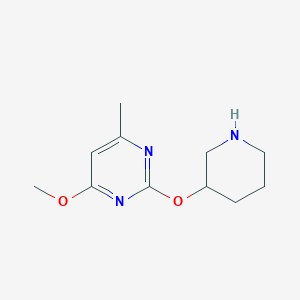
![3-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2834693.png)